![molecular formula C12H19BrClNO B4095044 [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B4095044.png)
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride
概要
説明
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to a propyl chain, which is further linked to a methylamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
科学的研究の応用
Chemistry
In chemistry, [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets. It is also used in the development of novel pharmaceuticals.
Medicine
In medicine, this compound has potential applications in the development of drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its efficacy and selectivity.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride typically involves multiple steps, starting with the bromination of 2,6-dimethylphenol to introduce the bromine atom. This is followed by the reaction with propylene oxide to form the propyl ether. The final step involves the reaction with methylamine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted phenoxypropylamines, oxidized derivatives like alcohols and acids, and reduced phenol compounds.
作用機序
The mechanism of action of [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The phenoxy group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [3-(4-bromo-2,6-dimethylphenoxy)propyl]amine
- [3-(4-chloro-2,6-dimethylphenoxy)propyl]methylamine hydrochloride
- [3-(4-bromo-2,6-dimethylphenoxy)propyl]ethylamine hydrochloride
Uniqueness
Compared to similar compounds, [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride has a unique combination of functional groups that enhance its reactivity and binding properties. The presence of the bromine atom and the methylamine group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-(4-bromo-2,6-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-9-7-11(13)8-10(2)12(9)15-6-4-5-14-3;/h7-8,14H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRKZFQXXMBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCNC)C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


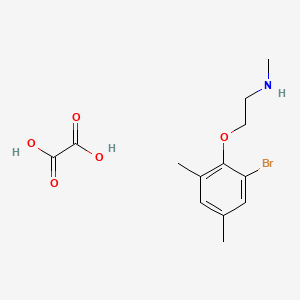
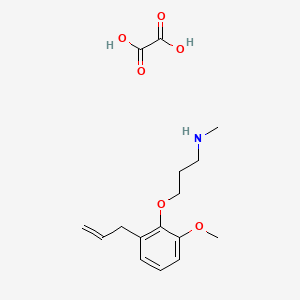
![N-[3-(4-chlorophenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4094977.png)
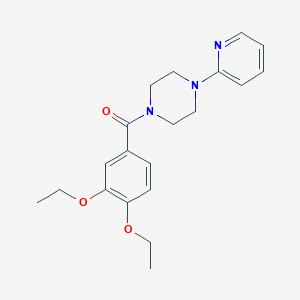
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B4095000.png)
![1-butoxy-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4095017.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4095024.png)
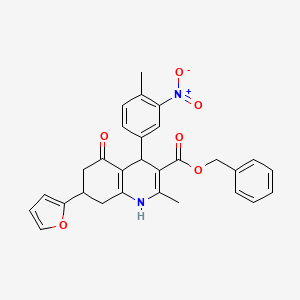
![[4-(4-tert-butyl-2-chlorophenoxy)butyl]methylamine oxalate](/img/structure/B4095034.png)
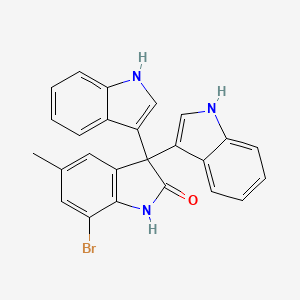
![Ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095056.png)
![2-[2-(3-bromophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095061.png)
![N-[3-(4-nitrophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095067.png)
![4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyrimidine](/img/structure/B4095068.png)
